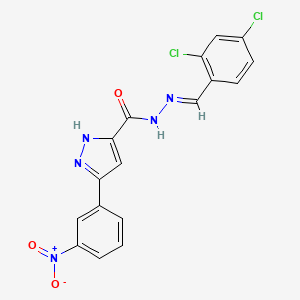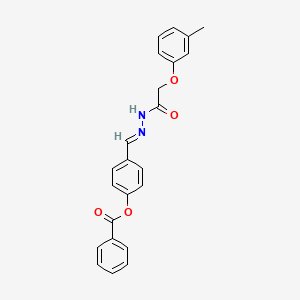![molecular formula C23H28N4O2 B11981337 N'~1~,N'~9~-bis[(E)-phenylmethylidene]nonanedihydrazide](/img/structure/B11981337.png)
N'~1~,N'~9~-bis[(E)-phenylmethylidene]nonanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-NH-NH-CO-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide typically involves the condensation reaction between nonanedihydrazide and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original hydrazide.
Substitution: The phenylmethylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Regeneration of nonanedihydrazide.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Wirkmechanismus
The mechanism of action of N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide involves its interaction with molecular targets through the hydrazide and Schiff base functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity and corrosion inhibition properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~9~-bis(4-ethoxybenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(3-nitrobenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(2-ethoxybenzylidene)nonanedihydrazide
Uniqueness
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide is unique due to its specific phenylmethylidene groups, which impart distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a corrosion inhibitor set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C23H28N4O2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-benzylideneamino]nonanediamide |
InChI |
InChI=1S/C23H28N4O2/c28-22(26-24-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(29)27-25-19-21-14-8-5-9-15-21/h4-9,12-15,18-19H,1-3,10-11,16-17H2,(H,26,28)(H,27,29)/b24-18+,25-19+ |
InChI-Schlüssel |
HEHRJIWUBDZADI-SIHVKLMXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B11981261.png)
![5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B11981264.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)

![5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11981278.png)
![[(4-{[(E)-(4-bromophenyl)methylidene]amino}-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B11981281.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11981284.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11981289.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981296.png)

![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide](/img/structure/B11981321.png)
